molecular formula C11H16O4 B191096 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol CAS No. 20736-25-8

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol

Cat. No. B191096
CAS RN: 20736-25-8
M. Wt: 212.24 g/mol
InChI Key: PHOPGVYKZWPIGA-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, also known as 4-HPPD, is a phenolic compound that has been studied for its potential applications in various scientific fields. It is a versatile compound that can be used for synthesis, as a research tool, and for therapeutic purposes. 4-HPPD has been found to have a wide range of biochemical and physiological effects, as well as several advantages and limitations for laboratory experiments.

Scientific Research Applications

Electrochemical Technologies

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol: has been investigated for its electrochemical properties. Novel peripherally tetra-substituted phthalocyanines (H2Pc, Co(II), Cu(II), Ni(II), and Fe(II)) containing 4-[(3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were synthesized. These compounds were characterized using various techniques such as IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopy, and elemental analysis . The electrochemical and spectroelectrochemical studies revealed that these complexes exhibit either metal-based or ligand-based diffusion-controlled electron transfer properties. Their in situ UV–Vis spectral changes during redox processes make them applicable in electrochemical technologies.

Hydrogels

While not directly related to 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol , it’s worth noting that hydrogels play a crucial role in various applications. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Examples include poly(2-hydroxyethyl methacrylate) (PHEMA), poly(3-hydroxypropyl methacrylate) (PHPMA), and poly(hydroxyalkyl methacrylate). These materials find use in drug delivery, tissue engineering, wound healing, and biosensors .

Boronic Acid-Functionalized Materials

Although not directly studied for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol , boronic acid-functionalized materials are promising. Further research could explore applications in separation, sensing, imaging, diagnostics, and drug delivery. Optimization of these materials for enhanced selectivity and efficiency is an ongoing area of interest.

properties

IUPAC Name

4-(3-hydroxypropyl)-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,12-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOPGVYKZWPIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336200
Record name 4-(3-hydroxypropyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol

CAS RN

20736-25-8
Record name 4-(3-hydroxypropyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-hydroxypropyl)-2,6-dimethoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol in the context of renewable resources?

A1: 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is a valuable platform chemical derived from lignin, a major component of lignocellulose, which is the most abundant renewable organic material on Earth []. This makes it an attractive target for developing sustainable alternatives to petroleum-based products. Specifically, research has focused on utilizing 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol as a starting material for synthesizing various high-value chemicals, including a light-driven unidirectional molecular motor []. This highlights the potential of utilizing lignin-derived compounds for advanced applications.

Q2: How does the structure of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol influence its reactivity in catalytic processes?

A2: Research suggests that the 3-hydroxypropyl substituent in 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol significantly impacts its reactivity in catalytic processes, particularly those involving Raney Nickel []. Under hydrogenation conditions, the presence of this substituent favors ring saturation over hydrodeoxygenation. This selectivity is crucial in understanding the complex reaction network of catalytic upstream biorefining, where 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol acts as a key intermediate in forming less-functionalized p-alkylphenols [].

Q3: What biological activities have been reported for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol and its derivatives?

A3: 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol has been identified as a component of traditional medicine, specifically from the roots of Pandanus tonkinensis []. When glycosylated, this compound, along with other phenolic glycosides isolated from the plant, exhibits potent nitric oxide (NO) production inhibitory activity in lipopolysaccharide (LPS)-activated RAW264.7 cells []. This suggests potential anti-inflammatory properties, although further research is needed to elucidate the mechanisms of action and potential therapeutic applications.

Q4: What analytical techniques are commonly employed to characterize and quantify 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol?

A4: Characterization of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol typically involves a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) [, ]. These techniques provide detailed information about the compound's structure, purity, and molecular weight. Additionally, High-Performance Liquid Chromatography (HPLC) can be used to quantify 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol in complex mixtures, such as those obtained from lignin depolymerization.

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